N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a morpholine moiety, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final compound is assembled by coupling the quinazolinone core with the chlorophenyl and morpholine moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It could modulate signaling pathways, such as the PI3K-AKT or MAPK pathways, influencing cellular functions like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Morpholine-Containing Molecules: Molecules featuring the morpholine moiety with varying functional groups.
Chlorophenyl Compounds: Chemicals with chlorophenyl groups attached to different cores.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is unique due to its combination of a quinazolinone core, morpholine moiety, and chlorophenyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O4S/c29-23-7-3-1-5-20(23)17-30-25(34)18-38-28-31-24-8-4-2-6-22(24)27(36)33(28)21-11-9-19(10-12-21)26(35)32-13-15-37-16-14-32/h1-12H,13-18H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVXTDSAAQGLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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